3-(2-Methoxyethyl)oxolane-2,5-dione
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Overview
Description
3-(2-Methoxyethyl)oxolane-2,5-dione is an organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.152 g/mol It is characterized by the presence of an oxolane ring substituted with a 2-methoxyethyl group at the 3-position and two ketone functionalities at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethyl acetoacetate with a suitable dehydrating agent to form the oxolane ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyethyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)oxolane-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethoxyethyl)oxolane-2,5-dione
- 3-(2-Propoxyethyl)oxolane-2,5-dione
- 3-(2-Butoxyethyl)oxolane-2,5-dione
Uniqueness
Compared to its analogs, 3-(2-Methoxyethyl)oxolane-2,5-dione exhibits distinct properties due to the presence of the methoxyethyl group. This functional group imparts unique steric and electronic effects, influencing the compound’s reactivity and interaction with other molecules. These differences make it a valuable compound for specific applications where its unique characteristics are advantageous .
Properties
CAS No. |
88067-03-2 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3-(2-methoxyethyl)oxolane-2,5-dione |
InChI |
InChI=1S/C7H10O4/c1-10-3-2-5-4-6(8)11-7(5)9/h5H,2-4H2,1H3 |
InChI Key |
RKHGMUYNHKYXIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CC(=O)OC1=O |
Origin of Product |
United States |
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